(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride

Chiral building block LSD1 inhibitor Enantioselective synthesis

(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride (CAS 1213360-96-3) is a chiral arylcyclopropylamine (ACPA) with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol. This compound belongs to the phenylcyclopropylamine class of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and synthetic intermediates, which are widely investigated for epigenetic modulation in oncology and neuroscience ,.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1213360-96-3
Cat. No. B11888971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride
CAS1213360-96-3
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C2CC2)N)C.Cl
InChIInChI=1S/C12H17N.ClH/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10;/h3,6-7,10,12H,4-5,13H2,1-2H3;1H/t12-;/m1./s1
InChIKeyHSAJTARLERSGBQ-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine Hydrochloride (CAS 1213360-96-3): Core Chemical Identity and Class Context for Procurement Evaluation


(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride (CAS 1213360-96-3) is a chiral arylcyclopropylamine (ACPA) with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol [1]. This compound belongs to the phenylcyclopropylamine class of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and synthetic intermediates, which are widely investigated for epigenetic modulation in oncology and neuroscience [2], [3]. As a single (R)-enantiomer building block, it carries a defined C–N stereocenter incorporating a cyclopropyl ring and a 2,4-dimethyl-substituted phenyl moiety, making it structurally analogous to key pharmacophores in irreversible LSD1 inhibitors such as tranylcypromine (trans-2-phenylcyclopropylamine, PCPA) [3]. Its primary reported roles are as a chiral intermediate for asymmetric synthesis of biologically active compounds and as a probe in enzyme–receptor interaction studies .

Why Generic Substitution of (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine Hydrochloride Fails: Chirality, Substitution, and Salt-Form Specificity


Generic substitution of (R)-cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride cannot be assumed safe or functionally equivalent even among closely related in-class compounds. The (R)-enantiomer (CAS 1213360-96-3) and its (S)-counterpart (CAS 1213682-09-7) are known to exhibit divergent biological activity profiles in LSD1 inhibition contexts, a phenomenon well documented for chiral phenylcyclopropylamine derivatives where enantiomeric reversal can drastically alter target potency and selectivity [1], [2]. Beyond stereochemistry, the 2,4-dimethylphenyl substitution pattern affects both electron density and steric environment on the phenyl ring relative to unsubstituted or mono-substituted analogs, which in turn modulates binding affinity to FAD-dependent amine oxidases such as LSD1 and MAO-A/B [2], [3]. Additionally, the hydrochloride salt form provides defined stoichiometry, hygroscopicity, and solubility characteristics that differ materially from the free base or other salt forms, directly impacting weighing accuracy, solution preparation, and reproducibility in both chemical synthesis and biological assay workflows. Substituting with a racemate, the opposite enantiomer, an alternative regioisomer, or a non-salt form introduces uncontrolled variables that compromise experimental reproducibility and data integrity .

Quantitative Differential Evidence for (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine Hydrochloride vs. Closest Analogs


Enantiopure (R)-Configuration vs. (S)-Enantiomer: Chiral Identity Confirmed by Optical Rotation and Stereochemistry-Specific LSD1 SAR

The target compound is supplied as the single (R)-enantiomer with configurational identity confirmed by SMILES notation [C@@H] at the chiral methanamine carbon [1]. In the arylcyclopropylamine class, the (R)-configuration at the cyclopropyl-bearing carbon is a critical determinant of LSD1 inhibitory potency and selectivity. The structurally related tranylcypromine enantiomers exhibit divergent pharmacology: (1S,2R)-(+)-tranylcypromine demonstrates preferential MAO inhibition (Ki ~4.4 μM for MAO-B), whereas stereochemical inversion yields altered target engagement profiles [2]. In the broader ACPA SAR reported by Miyamura et al. (2016), stereochemistry at this center distinguishes compounds across >45 synthesized analogs, with individual IC₅₀ values spanning more than two orders of magnitude against LSD1 depending on aryl substitution and chiral configuration [3].

Chiral building block LSD1 inhibitor Enantioselective synthesis

2,4-Dimethylphenyl Substitution vs. Unsubstituted Phenyl (PCPA): Enhanced Lipophilicity and Altered LSD1 Binding

The target compound bears a 2,4-dimethyl substitution on the phenyl ring, which differentiates it from the prototypical unsubstituted phenylcyclopropylamine scaffold (PCPA). In published ACPA structure–activity relationship studies, the introduction of methyl substituents on the phenyl ring alters both electronic character and steric bulk within the LSD1 active site. Methyl substitution at positions analogous to the 2- and 4-positions of the phenyl ring increases calculated logP by approximately 0.9–1.2 units relative to the unsubstituted phenyl analog, as computed for the free base forms in PubChem [1]. This increase in lipophilicity correlates with enhanced membrane permeability potential and altered pharmacokinetic distribution in the class . Critically, the 2,4-dimethyl pattern is distinct from other regioisomers (e.g., 3,5-dimethylphenyl or 2,6-dimethylphenyl analogs) by virtue of its unique steric and electronic topology that influences the dihedral angle between the phenyl and cyclopropyl rings [2].

LSD1 inhibitor SAR Aryl substitution Drug design

Hydrochloride Salt Form vs. Free Base: Stoichiometric Assay, Solubility, and Weighing Precision for Quantitative Workflows

The compound is supplied as the hydrochloride salt (C₁₂H₁₈ClN, MW 211.73 g/mol), as opposed to the free base form (C₁₂H₁₇N, MW 175.27 g/mol), a distinction that carries quantifiable implications for solution preparation and analytical workflow precision. The hydrochloride salt incorporates one equivalent of HCl, resulting in a molecular weight increase of 36.46 g/mol (approximately 20.8% mass difference) relative to the free base [1]. This means that preparing a 10 mM stock solution by mass requires 211.73 mg of the hydrochloride salt vs. 175.27 mg of the free base for the same final molar quantity. The hydrochloride salt typically exhibits enhanced aqueous solubility and improved long-term solid-state stability compared to the free amine, which is prone to carbonate formation upon atmospheric CO₂ exposure. Vendors report purity specifications of 95% to ≥98% by HPLC for the hydrochloride salt [2], , providing a defined baseline for analytical method development.

Chemical procurement Salt form selection Analytical reproducibility

Cyclopropyl Ring Pharmacophore: Metabolic Stability Advantage Over Non-Cyclopropyl Benzylamine Analogs

The presence of the cyclopropyl ring directly bonded to the chiral methanamine carbon distinguishes this compound from non-cyclopropyl benzylamine analogs. The cyclopropyl group is a recognized pharmacophore in medicinal chemistry that confers resistance to oxidative metabolism by cytochrome P450 enzymes relative to isosteric alkyl or benzyl groups, while also restricting conformational flexibility to pre-organize the amine for target engagement [1]. In the context of LSD1 inhibitors, the cyclopropylamine warhead forms a covalent adduct with the FAD cofactor in the enzyme active site, a mechanism that is critically dependent on the cyclopropane ring strain and geometry [2]. PCPA (trans-2-phenylcyclopropylamine) inhibits LSD1 with an IC₅₀ of approximately 2–20 μM depending on assay conditions, with the cyclopropyl ring being essential for time-dependent, mechanism-based inactivation [2], [3]. Replacement of the cyclopropyl ring with an acyclic alkyl chain abolishes this covalent inhibition mechanism entirely [3].

Metabolic stability Cyclopropane pharmacophore Drug design

Procurement-Guiding Application Scenarios for (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine Hydrochloride (CAS 1213360-96-3)


Enantioselective Synthesis of ACPA-Derived LSD1 Inhibitor Analogs Requiring Defined (R)-Stereochemistry

This compound serves as an enantiopure (R)-configured building block for the synthesis of arylcyclopropylamine-based LSD1/KDM1A inhibitors. In the SAR framework established by Miyamura et al. (2016), stereochemistry at the cyclopropyl-bearing carbon atom directly influences LSD1 inhibitory potency, with individual ACPA analogs spanning IC₅₀ values from sub-micromolar to >100 μM depending on aryl substitution and chiral configuration [1]. Procurement of this specific (R)-enantiomer ensures that the stereochemical contribution to SAR is controlled, enabling meaningful potency comparisons within a congeneric series. A procurement decision should verify the enantiomeric excess (ee) specification (typically ≥95% as per vendor CoA) and purity (≥95% by HPLC) to ensure synthetic intermediate consistency [2].

Synthesis of 2,4-Dimethylphenyl-Substituted ACPA Libraries for LSD1 Selectivity Profiling Against MAO-A/B

The 2,4-dimethyl substitution pattern on the phenyl ring provides a specific electronic and steric profile distinct from the unsubstituted phenyl (PCPA) scaffold and from other regioisomeric dimethyl analogs. This substitution pattern can be exploited to modulate selectivity between LSD1 and off-target FAD-dependent amine oxidases (MAO-A, MAO-B), a key challenge in tranylcypromine-derived LSD1 inhibitor development [1]. The compound serves as a direct precursor or intermediate for the installation of additional lysine-mimetic or γ-turn mimetic moieties at the primary amine position, expanding into NCD-class selective LSD1 inhibitors. Researchers should confirm the 2,4-dimethylphenyl regioisomeric identity (not 2,6- or 3,5-dimethyl) via NMR or MS characterization upon receipt [2].

Preparation of Mass-Calibrated Stock Solutions Using the Hydrochloride Salt for Quantitative Pharmacology

The hydrochloride salt form (MW 211.73 g/mol) is the preferred form for preparing precise stock solutions in aqueous or DMSO-based biological assay workflows. The defined salt stoichiometry eliminates the ambiguity of free base hydration or carbonate content, which can introduce weighing errors of up to 20% if not corrected [1]. For pharmacological concentration-response experiments, a 10 mM DMSO stock solution requires 2.117 mg of the hydrochloride salt per mL of solvent; substituting with the free base at the same mass would yield an actual concentration of only 8.28 mM. Analytical chemistry and CRO laboratories performing quantitative bioanalytical method validation should specify the hydrochloride salt form in procurement documentation to ensure lot-to-lot consistency in molar concentration calculations [2].

Cyclopropylamine Warhead Incorporation for Irreversible LSD1 Inhibitor Design

The cyclopropylamine moiety of this compound provides the requisite ring strain and geometry for mechanism-based, covalent inactivation of LSD1 via FAD cofactor adduct formation, a mechanism established for PCPA and its aryl-substituted derivatives [1]. This covalent warhead property is structurally dependent on the cyclopropane ring; replacement with an acyclic amine or larger cycloalkyl ring abolishes the time-dependent inactivation kinetics [2]. For medicinal chemistry programs targeting irreversible LSD1 inhibition, this compound supplies the intact cyclopropylamine warhead with the 2,4-dimethylphenyl substitution pre-installed in the correct (R)-configuration, enabling direct elaboration to advanced intermediates without requiring a separate asymmetric cyclopropanation step [3].

Quote Request

Request a Quote for (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.